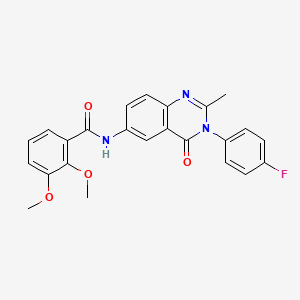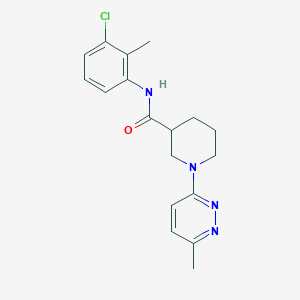
3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are used in many applications, including the manufacture of dyes and pigments, detergents, and drugs .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-Amino-N-(3-chlorophenyl)benzenesulfonamide, consists of a benzene ring attached to a sulfonamide group and a chlorophenyl group .Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 3-Amino-N-(2-chlorophenyl)benzamide, a similar compound, has a molecular weight of 246.7 .Scientific Research Applications
Antitumor Sulfonamides and Gene Expression Studies :
- Sulfonamide compounds have been evaluated for their antitumor properties using cell-based screens. Two such compounds, E7010 and E7070, have shown promise as cell cycle inhibitors and have progressed to clinical trials. E7010 disrupts tubulin polymerization, while E7070 decreases the S phase fraction in cancer cell lines. These studies highlight the importance of the sulfonamide group in developing oncolytic small molecules and understanding drug-sensitive cellular pathways (Owa et al., 2002).
Carbonic Anhydrase Inhibitors and Antitumor Applications :
- Research on halogenated sulfonamides, including 3-fluoro-5-chloro-4-aminobenzenesulfonamide, has identified potent inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. These inhibitors offer potential as antitumor agents due to their distinct inhibition profiles compared to other carbonic anhydrase isozymes (Ilies et al., 2003).
Synthesis and Characterization of Sulfonamide Derivatives :
- A study focused on synthesizing and characterizing various sulfonamide derivatives. The research involved the preparation of heterocyclic compounds containing a sulfonamide moiety, demonstrating the versatility and importance of sulfonamide in medicinal chemistry (Mohsein et al., 2019).
Pro-apoptotic Effects of Sulfonamide Derivatives in Cancer Cells :
- Sulfonamide derivatives have been synthesized and tested for their anticancer activity. They were found to reduce cell proliferation and induce the expression of pro-apoptotic genes in various cancer cell lines. This study underscores the potential of sulfonamide derivatives in cancer therapy (Cumaoğlu et al., 2015).
Sulfonamide Dye Intermediates :
- Research on the synthesis and characterization of sulfonamide dye intermediates has been conducted. This highlights the application of sulfonamides beyond medicinal chemistry into areas like dye and pigment synthesis (Yun-xia, 2004).
Antiviral Activity of Sulfonamide Derivatives :
- A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed that some compounds possessed anti-tobacco mosaic virus activity, indicating the potential of sulfonamide compounds in antiviral research (Chen et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-9(8-11(13)15)20(17,18)16-12-5-3-2-4-10(12)14/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPHYSLYTZUQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

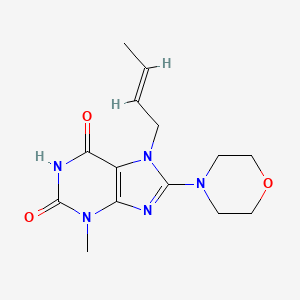
![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)


![4-fluoro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2570357.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2570360.png)
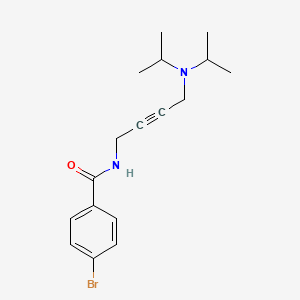

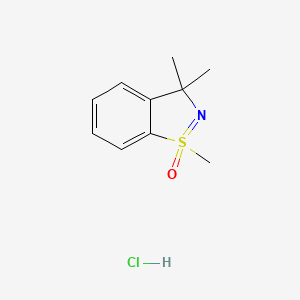
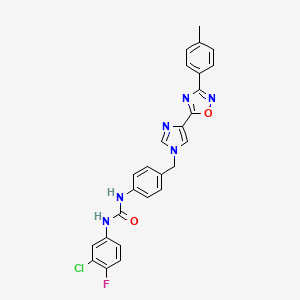
![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)
